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Compound of Interest

Compound Name: 4-Hydroxy MPT

Cat. No.: B3026206

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 4-hydroxy-N-
methyl-N-propyltryptamine (4-HO-MPT)

Disclaimer: 4-hydroxy-N-methyl-N-propyltryptamine, also known as 4-HO-MPT or meprocin, is
a synthetic psychoactive compound. The information provided herein is intended for
researchers, scientists, and drug development professionals for academic and research
purposes only. This document does not endorse or encourage the use of this substance.

Introduction

4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a synthetic tryptamine derivative
belonging to the 4-hydroxytryptamine subclass.[1][2] Structurally, it is an analog of psilocin (4-
hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1] It is the
4-hydroxyl analog of N-methyl-N-propyltryptamine (MPT) and is considered a higher
homologue of psilocin.[2] Like many of its structural relatives, 4-HO-MPT is recognized for its
psychedelic properties, which are primarily mediated by its interaction with serotonin receptors
in the central nervous system.[1][2]

First synthesized and described by Alexander Shulgin, this compound has appeared online as
a research chemical.[1] Due to its classification as a novel or "designer" substance,
comprehensive data on its chemical and pharmacological profile is limited. This guide
synthesizes the available information and provides a predictive assessment of its properties
based on the well-characterized profiles of analogous tryptamines.
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Chemical Properties

The chemical identity of 4-HO-MPT is defined by its tryptamine core, featuring a hydroxyl group
at the 4-position of the indole ring and asymmetric N-alkylation with methyl and propyl groups
on the terminal amine.

Identifier Value

IUPAC Name 3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol

4-HO-MPT, Meprocin, 4-hydroxy-N-methyl-N-
propyltryptamine

Other Names

CAS Number 763035-03-6 (free base)
Molecular Formula C14H20N20
Molar Mass 232.33 g/mol

Physicochemical Properties & Stability

Quantitative experimental data for the physicochemical properties of 4-HO-MPT are not readily
available. The values presented below are predicted based on its structure and comparison
with its close analog, psilocin.
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Predicted Value /

Property o Notes
Characteristic
Off-white to tan crystalline solid  Tryptamine freebases are
Appearance i . . .
or oil. often oils or low-melting solids.
_ _ Freebase is generally insoluble
Soluble in polar organic )
- in water. Fumarate or
Solubility solvents (e.g., methanol, ) o
hydrochloride salts exhibit
ethanol, acetone). N
greater aqueous solubility.
Estimated based on similar
] ] tryptamines. The molecule will
pKa ~9.5 - 10.5 (tertiary amine) ) ]
be protonated at physiological
pH.
The 4-hydroxyindole moiety is
susceptible to oxidation,
o especially when exposed to
. Prone to oxidation and ] )
Stability ] light, heat, and air, often
degradation.[3] ] o
forming colored quinoid
byproducts.[4] This is a known
characteristic of psilocin.[4][5]
For long-term stability, storage
Should be stored in an inert, as a salt (e.g., fumarate) in a
Storage dark, and cold environment sealed container under an inert

(e.g., freezer).[4][6][7]

gas like argon is

recommended.

Proposed Synthesis and Characterization

The synthesis of 4-HO-MPT can be approached through established methods for creating 4-

substituted tryptamines. A common strategy involves building the tryptamine sidechain from a

protected 4-hydroxyindole derivative.

Proposed Synthetic Pathway
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A plausible synthetic route starts from 4-benzyloxyindole, protecting the reactive hydroxyl
group. This approach is analogous to the synthesis of similar compounds like 4-HO-NiPT.[8][9]

Oxalyl Chloride Acylation: 4-benzyloxyindole is reacted with oxalyl chloride to form the
reactive indol-3-ylglyoxylyl chloride intermediate.

o Amidation: The intermediate is then reacted with N-methylpropylamine to form the
corresponding glyoxylamide, 2-(4-(benzyloxy)-1H-indol-3-yl)-N-methyl-2-oxo-N-
propylacetamide.

e Reduction: The amide and ketone functionalities of the glyoxylamide are reduced, typically
using a strong reducing agent like lithium aluminum hydride (LiAlIH4), to yield the protected
tryptamine, 4-benzyloxy-N-methyl-N-propyltryptamine.

o Deprotection: The final step is the removal of the benzyl protecting group via catalytic
hydrogenation (e.g., using Hz2 gas and a palladium catalyst) to yield the target compound, 4-
hydroxy-N-methyl-N-propyltryptamine.

Proposed Synthesis of 4-HO-MPT

1. Oxalyl Chloride | e ' | ! Hz / Pd Catalyst
—»G NrMe(hyIprUpylamlnH Benzyloxy-indole-3 glyoxylam\da—b[ LiAHs Reduc(lon)—b@ Benzyloxy- MPH (bebenzylation)

4-Benzyloxyindole

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-HO-MPT.

Purification and Salt Formation

Purification of the final product is typically achieved through column chromatography. Due to
the instability of the freebase, it is often converted to a more stable salt form. Fumarate salts
are common for tryptamines as they tend to form stable, crystalline solids.[10][11] This is
achieved by dissolving the freebase in a suitable solvent like acetone and adding a
stoichiometric amount (0.5 equivalents for a 2:1 salt) of fumaric acid.[10][11]
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Analytical Characterization

The identity and purity of 4-HO-MPT would be confirmed using standard analytical techniques:

e Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular
weight and fragmentation pattern, which is characteristic of the tryptamine structure.[12][13]

e High-Performance Liquid Chromatography (HPLC): Used to determine purity and can be
coupled with a mass spectrometer (LC-MS) for definitive identification in complex matrices.
[12][13][14]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR provide detailed
structural confirmation by showing the chemical environment of each atom in the molecule.

Pharmacological Profile
Mechanism of Action

The primary pharmacological action of 4-HO-MPT, like other classic psychedelics, is agonism
at serotonin receptors, particularly the 5-HT2A subtype.[1][2][15][16] The activation of 5-HT2A
receptors, which are highly expressed in the cerebral cortex, is the main driver of the subjective
psychedelic effects.[17][18] These receptors are G-protein coupled receptors (GPCRS) that
primarily signal through the Gg/G11 pathway.[17][19]

Receptor Binding and Functional Activity

Studies have been conducted to assess the functional activity of 4-HO-MPT at various
serotonin receptors using in vitro calcium mobilization assays.[20][21] The table below
compares the potency (ECso) and efficacy (Emax) of 4-HO-MPT with the well-characterized
analog, psilocin (4-HO-DMT), at human 5-HT2 receptors.
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Potency (ECso, Efficacy (Emax,

Compound Receptor Reference
nM) % of 5-HT)
4-HO-MPT h5-HT2A 0.67 99.2% [21]
h5-HT2B 1.92 100.0% [21]
h5-HT-C 1.98 97.8% [21]
Psilocin (4-HO-
h5-HT2A 0.17 81.0% [21]
DMT)
h5-HT2B 0.81 96.0% [21]
h5-HT2C 0.35 96.0% [21]

These data indicate that 4-HO-MPT is a full agonist at these receptors, similar to psilocin, but
with a slightly lower potency (approximately 4-fold lower at the 5-HT2A receptor). The
interaction with other receptors, such as 5-HT1A, may also contribute to its overall
pharmacological profile.[22]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 4-HO-MPT initiates a well-described
intracellular signaling cascade.[17][19] The receptor, coupled to the Gq protein, activates
phospholipase C (PLC).[17][19][23] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
[17][19] IPs triggers the release of calcium (Caz*) from intracellular stores, while DAG activates
protein kinase C (PKC).[17][19] This cascade is central to the excitatory effects mediated by
the 5-HT2A receptor.[17][24]
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Experimental Protocols
Proposed Protocol for Synthesis of 4-HO-MPT

This protocol is a hypothetical procedure based on standard methods for tryptamine synthesis.
[81[9][25]

» Amide Formation: To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous dichloromethane
(DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 1
hour. In a separate flask, dissolve N-methylpropylamine (2.5 eq) in anhydrous DCM. Slowly
add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to
room temperature and stir for 4 hours. Quench with water, separate the organic layer, wash
with brine, dry over Na2S0Oa4, and concentrate under reduced pressure to obtain the crude
glyoxylamide.

e Reduction: Prepare a suspension of LiAlHa4 (4.0 eq) in anhydrous tetrahydrofuran (THF)
under an inert atmosphere. Add a solution of the crude glyoxylamide (1.0 eq) in anhydrous
THF dropwise at 0°C. After the addition is complete, heat the mixture to reflux and maintain
for 12 hours. Cool to 0°C and cautiously quench the reaction by sequential addition of water,
15% NaOH solution, and more water. Filter the resulting solids and wash with THF.
Concentrate the filtrate to yield crude 4-benzyloxy-MPT.

o Deprotection: Dissolve the crude 4-benzyloxy-MPT in ethanol. Add a catalytic amount of 10%
Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a
hydrogen atmosphere (e.g., using a balloon) at room temperature. Stir vigorously for 16
hours. Filter the mixture through Celite to remove the catalyst and wash with ethanol.
Concentrate the filtrate under reduced pressure to yield the crude 4-HO-MPT freebase.

« Purification: Purify the crude product using silica gel column chromatography.

e Salt Formation: Dissolve the purified freebase in a minimal amount of acetone. Add a
solution of fumaric acid (0.5 eq) in acetone. Stir until a precipitate forms. Collect the solid by
filtration, wash with cold acetone, and dry under vacuum to yield 4-HO-MPT fumarate.

Protocol for In Vitro Calcium Mobilization Assay
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This protocol outlines a standard method to assess functional activity at Gg-coupled receptors
like the 5-HT2A receptor.[15][21]

e Cell Culture: Culture HEK 293 cells stably expressing the human 5-HT2A receptor in
appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin). Plate the cells
into black-walled, clear-bottom 96-well plates and allow them to grow to ~90% confluency.

e Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye
solution (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., HBSS). Incubate the plate at
37°C for 1 hour in the dark.

o Compound Preparation: Prepare serial dilutions of 4-HO-MPT and a reference agonist (e.qg.,
5-HT or psilocin) in the assay buffer.

» Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to
measure calcium flux. Set the instrument to record baseline fluorescence for approximately
20 seconds.

e Compound Addition: The instrument will then automatically add the prepared compound
dilutions to the wells while continuing to record fluorescence intensity for another 2-3
minutes.

o Data Analysis: The change in fluorescence upon compound addition corresponds to the
intracellular calcium concentration. Plot the peak fluorescence response against the
logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to
determine the ECso (potency) and Emax (efficacy) values.

Conclusion

4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a classic psychedelic tryptamine that
fits predictably within the structure-activity relationships of its class. Its chemical properties,
particularly its instability as a 4-hydroxyindole, are analogous to psilocin. Pharmacologically, it
acts as a potent, full agonist at the 5-HT2A receptor, the primary target for psychedelic action.
While existing in vitro data provides a solid foundation, further research is necessary to fully
characterize its binding profile across a wider range of receptors, understand its metabolic fate,
and establish its in vivo pharmacological and toxicological profile. The protocols and data
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presented in this guide serve as a technical resource for professionals engaged in the study of
novel psychoactive compounds and the development of serotonergic therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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